molecular formula C20H14F2N2 B13092600 3,6-Bis(2-fluorostyryl)pyridazine CAS No. 5273-57-4

3,6-Bis(2-fluorostyryl)pyridazine

Cat. No.: B13092600
CAS No.: 5273-57-4
M. Wt: 320.3 g/mol
InChI Key: FTUZKCRQBSPNPS-WGDLNXRISA-N
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Description

3,6-Bis(2-fluorostyryl)pyridazine: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two fluorostyryl groups attached to the 3 and 6 positions of the pyridazine ring. The incorporation of fluorine atoms and styryl groups enhances its chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(2-fluorostyryl)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 3,6-dibromopyridazine.

    Formation of Styryl Groups: The 2-fluorobenzaldehyde undergoes a Wittig reaction with a suitable phosphonium ylide to form 2-fluorostyrene.

    Coupling Reaction: The 2-fluorostyrene is then coupled with 3,6-dibromopyridazine using a palladium-catalyzed Heck reaction. This reaction is carried out under an inert atmosphere, typically using a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,6-Bis(2-fluorostyryl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The fluorine atoms in the styryl groups can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3,6-Bis(2-fluorostyryl)pyridazine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a fluorescent probe due to its potential photophysical properties. It may also serve as a ligand in the development of new metal complexes for bioimaging and therapeutic applications.

Medicine: The compound’s structural features make it a candidate for drug discovery and development. It can be explored for its potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,6-Bis(2-fluorostyryl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound’s ability to undergo various chemical reactions also allows it to modulate biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    3,6-Bis(2-pyridyl)pyridazine: Similar in structure but with pyridyl groups instead of fluorostyryl groups.

    3,6-Diphenylpyridazine: Contains phenyl groups instead of fluorostyryl groups.

    3,6-Dibromopyridazine: A precursor in the synthesis of 3,6-Bis(2-fluorostyryl)pyridazine.

Uniqueness: this compound stands out due to the presence of fluorine atoms, which impart unique electronic properties and chemical reactivity

Properties

CAS No.

5273-57-4

Molecular Formula

C20H14F2N2

Molecular Weight

320.3 g/mol

IUPAC Name

3,6-bis[(E)-2-(2-fluorophenyl)ethenyl]pyridazine

InChI

InChI=1S/C20H14F2N2/c21-19-7-3-1-5-15(19)9-11-17-13-14-18(24-23-17)12-10-16-6-2-4-8-20(16)22/h1-14H/b11-9+,12-10+

InChI Key

FTUZKCRQBSPNPS-WGDLNXRISA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3F)F

Origin of Product

United States

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